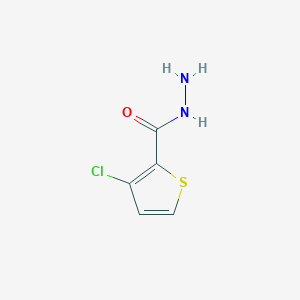

3-氯代噻吩-2-甲酰肼

描述

The compound 3-Chlorothiophene-2-carbohydrazide is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. It is a part of a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science. The chloro and carbohydrazide groups on the thiophene ring influence the chemical reactivity and physical properties of the compound, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of derivatives of 3-Chlorothiophene-2-carbohydrazide involves the reaction of substituted benzaldehydes with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide is achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with the acid hydrazide in the presence of glacial acetic acid in ethanol . Similarly, another derivative, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, is synthesized using 2-hydroxy-4-pentadecylbenzaldehyde under comparable conditions .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) both ^1H and ^13C, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the thiophene ring. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, a related compound, was elucidated using single-crystal X-ray diffraction, which revealed its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of 3-Chlorothiophene-2-carbohydrazide derivatives allows for further chemical transformations. For instance, the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with isothiocyanates leads to the formation of various heterocyclic compounds, such as thioxotetrahydropyrimidines, 1,3,4-thiadiazoles, thiazolidines, 1,3,4-oxadiazoles, triazoles, and thiazolylidenes. These reactions are typically characterized by their high yields and the formation of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chlorothiophene-2-carbohydrazide derivatives are influenced by the nature of the substituents on the thiophene ring. These properties include solubility, melting point, and stability, which are essential for their practical applications. The presence of the chloro group and the carbohydrazide moiety can also affect the compound's ability to form hydrogen bonds and engage in π-π interactions, which are crucial for the assembly of supramolecular structures .

科学研究应用

药理学

在药理学中,3-氯代噻吩-2-甲酰肼被用作合成具有潜在治疗作用的各种化合物的构建块 。它在开发新药中的作用至关重要,特别是在设计能够与特定生物靶标相互作用的分子方面。该化合物独特的结构允许创建可能具有抗菌、抗炎或抗癌特性的衍生物。

材料科学

在材料科学领域,该化合物作为合成新型材料的前体 。将其加入到聚合物和涂料中可以赋予特定的特性,例如提高热稳定性或增强电导率。研究人员正在探索其在创建对环境刺激做出反应的智能材料中的应用。

化学合成

3-氯代噻吩-2-甲酰肼: 是有机合成中宝贵的中间体 。它用于通过各种化学反应,包括环化和偶联过程,构建复杂分子。它与不同试剂的反应为合成多种杂环化合物开辟了途径,这些化合物在许多药物和农药中很常见。

农业研究

在农业研究中,3-氯代噻吩-2-甲酰肼的衍生物正在被研究,以了解其作为杀虫剂或除草剂的潜在用途 。该化合物可以被修饰的能力使科学家能够针对特定害虫或杂草定制其活性,从而可能导致更有效和更环保的农用化学品。

环境研究

环境研究涉及使用3-氯代噻吩-2-甲酰肼分析土壤和水污染 。它的衍生物可以作为标记物或探针来检测污染物的存在。此外,它在开发用于监测环境参数的传感器中的作用是一个正在进行的研究领域。

生物化学

在生物化学中,3-氯代噻吩-2-甲酰肼用于研究酶反应和生化途径 。它可以作为某些酶的抑制剂或激活剂,有助于阐明其作用机制。该化合物还应用于设计测定法,以测量各种样品中生物分子的浓度。

作用机制

While the specific mechanism of action for 3-Chlorothiophene-2-carbohydrazide is not mentioned in the search results, carbohydrazide and its derivatives are known to exhibit a range of pharmacological effects . The key mechanism of action of NSAIDs, which are related compounds, involves the suppression of the cyclooxygenase (COX) enzymes .

安全和危害

未来方向

While specific future directions for 3-Chlorothiophene-2-carbohydrazide were not found in the search results, carbohydrazide and its derivatives have been used in a variety of applications, including as oxygen scavengers, curing agents for epoxide-type resins, and in the synthesis of energetic coordination compounds . This suggests potential future directions for the use of 3-Chlorothiophene-2-carbohydrazide in similar applications.

属性

IUPAC Name |

3-chlorothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKAVMIGFGQYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

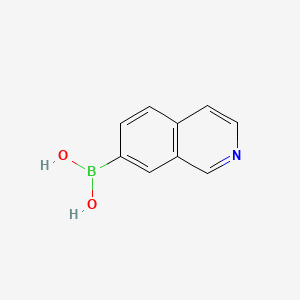

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

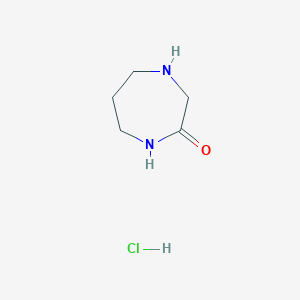

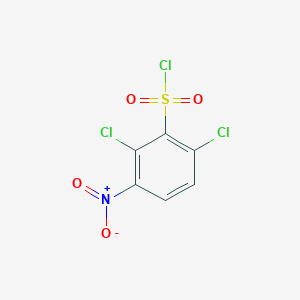

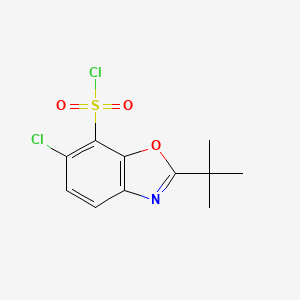

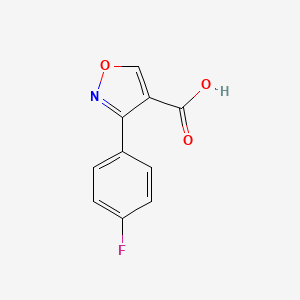

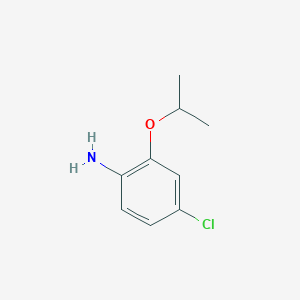

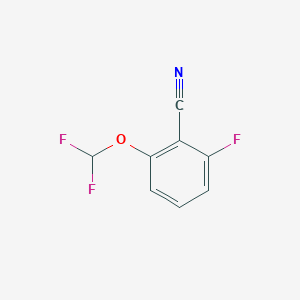

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)